4,4'-Dimethoxybenzil
Overview
Description
4,4’-Dimethoxybenzil, also known as bis(4-methoxyphenyl)ethanedione, is an organic compound with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . It is characterized by the presence of two methoxy groups attached to the benzil core structure. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
4,4’-Dimethoxybenzil is a known inhibitor of human intestinal carboxyl esterase (hiCE) . The primary targets of this compound are the hiCE enzymes, which play a crucial role in the metabolism of certain drugs and xenobiotics .
Mode of Action
The compound interacts with its targets by binding to the active site of the hiCE enzymes, thereby inhibiting their activity . This inhibition can lead to changes in the metabolism of certain substances within the body .
Biochemical Pathways
It is known that the inhibition of hice can impact the metabolism of certain drugs and xenobiotics . This can potentially affect various biochemical pathways within the body.
Pharmacokinetics
The compound’s molecular weight (27028 g/mol) and its solid form suggest that it may have certain bioavailability characteristics
Result of Action
The inhibition of hiCE by 4,4’-Dimethoxybenzil can lead to changes in the metabolism of certain substances within the body . This can result in altered physiological responses, depending on the specific substances affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxybenzil. For instance, the compound’s solid form and its melting point of 132-134 °C suggest that it may be stable under normal environmental conditions. Specific factors such as ph, temperature, and the presence of other substances can potentially influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dimethoxybenzil can be synthesized through the oxidation of 4,4’-dimethoxybenzoin. The oxidation process typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 4,4’-dimethoxybenzil may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxybenzil undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction of 4,4’-dimethoxybenzil can yield 4,4’-dimethoxybenzoin.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.
Major Products Formed
Oxidation: 4,4’-Dimethoxybenzoic acid.
Reduction: 4,4’-Dimethoxybenzoin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Dimethoxybenzil has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbenzil: Similar structure but with methyl groups instead of methoxy groups.
4,4’-Dichlorobenzil: Contains chlorine atoms instead of methoxy groups.
4,4’-Dibromobenzil: Contains bromine atoms instead of methoxy groups.
Uniqueness
4,4’-Dimethoxybenzil is unique due to the presence of methoxy groups, which influence its reactivity and solubility. These groups make it more electron-rich compared to its halogenated counterparts, affecting its behavior in chemical reactions. Additionally, the methoxy groups can participate in hydrogen bonding, impacting the compound’s physical properties and interactions with other molecules .
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNANGXWUZWWFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061631 | |
Record name | 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-42-2 | |
Record name | 4,4′-Dimethoxybenzil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dimethoxybenzil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethoxybenzil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19218 | |
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Record name | 1,2-Ethanedione, 1,2-bis(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethoxybenzil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Anisil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DR7869CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4,4'-Dimethoxybenzil?
A1: this compound (C16H14O4) is an organic compound belonging to the benzil family. It is characterized by a central diketone moiety (C(=O)-C(=O)) flanked by two benzene rings. Each benzene ring is further substituted at the para position with a methoxy group (-OCH3). [, , ] This structure gives rise to unique properties that have been investigated through various methods including X-ray crystallography and NMR spectroscopy. [, ]
Q2: How does the molecular conformation of this compound influence its color in the solid state?
A2: Research has shown a correlation between the crystal color of this compound derivatives and their molecular conformation. Colourless derivatives, such as 2,2'-dimethoxybenzil and 4,4'-diethoxybenzil, adopt a conformation where the aromatic rings are orthogonal to each other. In contrast, the yellow this compound and the yellow polymorph of 4,4'-dibenzyloxybenzil exhibit a different conformation in the solid state. [] This suggests that the relative orientation of the aromatic rings, influenced by the substituents, plays a role in the compound's electronic structure and light absorption properties.
Q3: How do methyl substituents on phenanthroline ligands impact the guest-binding ability of self-assembled cages derived from this compound?
A4: Research has demonstrated that the presence and position of methyl substituents on the phenanthroline ligands, even at positions remote from the binding cavity, can significantly affect the guest-binding properties of self-assembled cages. For example, the introduction of methyl groups at the 2,9-positions of the phenanthroline ligand allowed the cage to accommodate a larger guest molecule like tetraphenylsilane. [] On the other hand, bulky mesityl groups with a para-methyl substituent led to restricted motion of encapsulated this compound at elevated temperatures. [] These findings highlight the subtle yet significant influence of remote substituents on molecular recognition and dynamics within these self-assembled systems.
Q4: How is this compound used in the extraction and preconcentration of metal ions?
A5: this compound bisthiosemicarbazone (DBTS), a chelating agent derived from this compound, plays a crucial role in the extraction and preconcentration of trace amounts of copper(II) and lead(II) ions from water samples. [, ] DBTS forms stable complexes with these metal ions, enabling their selective separation and analysis. This method utilizes microfluidic devices with immobilized DBTS on solid supports like silica, facilitating efficient extraction and preconcentration of the target metal ions. [, ] This approach offers advantages such as high sensitivity, low detection limits, and applicability to environmental samples.
Q5: How does this compound react with urea under alkaline conditions?
A7: this compound reacts with urea and N-methylurea in the presence of a base to yield 5,5-diphenylhydantoins or their substituted analogs. [] Kinetic studies indicate that the reaction proceeds through a mechanism involving the rate-determining attack of the urea anion on the carbonyl carbon of this compound. This is followed by rapid cyclization and a slower rearrangement step to form the final hydantoin product. [] Interestingly, when NN′-dimethylurea is used instead of urea or N-methylurea, a diol product is formed. []
Q6: Can this compound be used in the development of sensors for specific ions?
A8: Research suggests that this compound bisthiosemicarbazone (DBTS) can serve as a neutral carrier in poly(vinyl chloride) (PVC) membrane electrodes for the selective detection of Fe3+ ions. [] These electrodes exhibited a near-Nernstian response to Fe3+ concentrations over a wide range, with high selectivity against other metal ions. [] This highlights the potential of this compound derivatives as sensing elements in electrochemical sensors for various applications.
Q7: What is known about the photochemical behavior of this compound on a silica gel surface?
A9: Studies on the photochemical behavior of this compound on dry silica gel revealed an interesting observation. While benzil derivatives with a lowest n,π excited state underwent photoreactions to yield benzoic acids and bibenzofuranones, this compound remained unreactive under similar conditions. [] This lack of reactivity is attributed to the possible π,π nature of the lowest excited state in this compound, suggesting a distinct photochemical pathway compared to other benzil analogs. []
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